Chenodeoxycholic Acid-d9

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C24H40O4 |

|---|---|

Molecular Weight |

401.6 g/mol |

IUPAC Name |

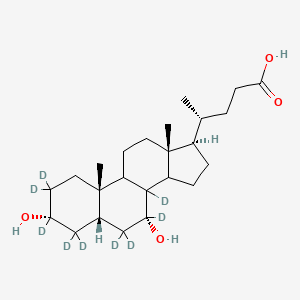

(4R)-4-[(3R,5S,7R,10S,13R,17R)-2,2,3,4,4,6,6,7,8-nonadeuterio-3,7-dihydroxy-10,13-dimethyl-5,9,11,12,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |

InChI |

InChI=1S/C24H40O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16-,17-,18?,19?,20-,22?,23+,24-/m1/s1/i8D2,12D2,13D2,16D,20D,22D |

InChI Key |

RUDATBOHQWOJDD-NPFMQFSDSA-N |

Isomeric SMILES |

[2H][C@]1(C(C[C@]2([C@@H](C1([2H])[2H])C([C@@](C3(C2CC[C@]4(C3CC[C@@H]4[C@H](C)CCC(=O)O)C)[2H])([2H])O)([2H])[2H])C)([2H])[2H])O |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Isotopic Purity of Chenodeoxycholic Acid-d9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of deuterated chenodeoxycholic acid (CDCA-d9), a critical internal standard for mass spectrometry-based quantification of bile acids. Ensuring the high isotopic purity of such standards is paramount for the accuracy and reliability of pharmacokinetic and metabolomic studies. This document outlines the available data on isotopic distribution, details the experimental protocols for its verification, and illustrates the key signaling pathways of its unlabeled counterpart, chenodeoxycholic acid.

Quantitative Data on Isotopic Purity

Deuterated chenodeoxycholic acid, specifically Chenodeoxycholic acid (2,2,3,4,4,6,6,7,8-D₉), is commercially available from specialized chemical suppliers. While detailed certificates of analysis with lot-specific isotopic distributions are provided upon purchase, the publicly available data from suppliers such as Cambridge Isotope Laboratories and Eurisotop provide a general specification for this product. The key quantitative parameters are summarized below.

| Parameter | Specification | Source(s) |

| Chemical Purity | ≥98% | Cambridge Isotope Laboratories, Eurisotop[1][2][3] |

| Isotopic Purity | Intended as D9 | Cambridge Isotope Laboratories, Eurisotop[1][2][3] |

| Deuteration Sites | 2,2,3,4,4,6,6,7,8 | Cambridge Isotope Laboratories, Eurisotop[1][2][3] |

| Molecular Formula | C₂₄H₃₁D₉O₄ | Cambridge Isotope Laboratories[2] |

| Molecular Weight | 401.63 g/mol | Cambridge Isotope Laboratories[2] |

Note: The isotopic purity indicates the percentage of the molecule that contains the specified number of deuterium (B1214612) atoms. A detailed isotopic distribution analysis would provide the percentage of molecules with fewer than nine deuterium atoms (e.g., d8, d7, etc.). This information is typically found on the Certificate of Analysis provided with the product.

Experimental Protocols for Isotopic Purity Assessment

The determination of the isotopic purity of deuterated standards such as chenodeoxycholic acid-d9 is crucial for its use in quantitative analysis. High-resolution mass spectrometry (HRMS) is the primary technique for this purpose. A general protocol for this assessment is outlined below.

Objective:

To determine the isotopic distribution and confirm the isotopic purity of this compound.

Materials:

-

This compound sample

-

High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system

-

High-resolution mass spectrometer (e.g., Orbitrap, TOF)

-

Appropriate HPLC column (e.g., C18)

-

Methanol (B129727) (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound in methanol at a concentration of approximately 1 mg/mL.

-

Further dilute the stock solution with an appropriate solvent mixture (e.g., 50:50 methanol:water) to a final concentration suitable for MS analysis (e.g., 1 µg/mL).

-

-

Chromatographic Separation (LC):

-

While direct infusion can be used, LC separation is recommended to remove any potential impurities.

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Methanol with 0.1% formic acid

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Flow Rate: 0.3 mL/min

-

Gradient: A suitable gradient to elute chenodeoxycholic acid. For example, start at 50% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

-

Injection Volume: 1-5 µL

-

-

Mass Spectrometry Analysis (HRMS):

-

Ionization Mode: Electrospray Ionization (ESI), negative ion mode.

-

Mass Analyzer: Set to high-resolution mode (e.g., >60,000).

-

Scan Range: A narrow scan range around the expected m/z of the [M-H]⁻ ion of CDCA-d9 (approximately m/z 400.3).

-

Data Acquisition: Acquire full scan mass spectra.

-

-

Data Analysis:

-

Extract the mass spectrum for the chromatographic peak corresponding to this compound.

-

Identify the monoisotopic peak for the fully deuterated species ([C₂₄H₃₀D₉O₄ - H]⁻).

-

Identify and integrate the peaks for the lower deuterated species (d8, d7, d6, etc.) and the unlabeled (d0) species.

-

Calculate the relative abundance of each isotopologue.

-

The isotopic purity is reported as the percentage of the d9 species relative to the sum of all isotopologues.

-

Signaling Pathways of Chenodeoxycholic Acid

Chenodeoxycholic acid is a primary bile acid that acts as a signaling molecule, primarily through the activation of the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (TGR5).

Farnesoid X Receptor (FXR) Signaling Pathway

Chenodeoxycholic acid is a potent endogenous ligand for FXR, a nuclear receptor that plays a central role in bile acid, lipid, and glucose homeostasis.[4][5][6]

Caption: FXR signaling pathway activated by chenodeoxycholic acid.

TGR5 Signaling Pathway

Chenodeoxycholic acid also activates TGR5, a G protein-coupled receptor expressed in various tissues, including the intestine and gallbladder, influencing energy homeostasis and inflammatory responses.[7][8][9]

Caption: TGR5 signaling pathway initiated by chenodeoxycholic acid.

Experimental Workflow for Isotopic Purity Verification

The following diagram illustrates a typical workflow for the verification of the isotopic purity of this compound in a research or quality control setting.

References

- 1. Chenodeoxycholic acid (2,2,3,4,4,6,6,7,8-Dâ, 98%)- Cambridge Isotope Laboratories, DLM-9541-C [isotope.com]

- 2. Chenodeoxycholic acid (2,2,3,4,4,6,6,7,8-Dâ, 98%)- Cambridge Isotope Laboratories, DLM-9541-0.01 [isotope.com]

- 3. CHENODEOXYCHOLIC ACID | Eurisotop [eurisotop.com]

- 4. Farnesoid X receptor activation by chenodeoxycholic acid induces detoxifying enzymes through AMP-activated protein kinase and extracellular signal-regulated kinase 1/2-mediated phosphorylation of CCAAT/enhancer binding protein β - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Farnesoid X Receptor Agonists Obeticholic Acid and Chenodeoxycholic Acid Increase Bile Acid Efflux in Sandwich-Cultured Human Hepatocytes: Functional Evidence and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. wjgnet.com [wjgnet.com]

- 7. Chenodeoxycholic acid activates the TGR5/TRPA1-5-HT pathway to regulate intestinal motility in breastfed infants and mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. TGR5 Signaling in Hepatic Metabolic Health - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chenodeoxycholic acid activates the TGR5/TRPA1-5-HT pathway to regulate intestinal motility in breastfed infants and mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

Certificate of Analysis: A Technical Guide to Chenodeoxycholic Acid-D9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quality control and analysis of Chenodeoxycholic Acid-D9 (CDCA-d9), a deuterated analog of the primary bile acid, Chenodeoxycholic Acid. This document is intended to serve as a detailed reference for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds in their studies.

Quantitative Data Summary

The following tables summarize the key quantitative specifications for a representative batch of this compound.

| Test | Specification | Result |

| Chemical Purity (by HPLC) | ≥ 98.0% | 99.93% |

| Isotopic Enrichment | ≥ 98.0 atom % D | 98% |

| Mass Identity (by MS) | Conforms to structure | Conforms |

| ¹H-NMR Identity | Conforms to structure | Conforms |

| Appearance | White to off-white solid | Conforms |

| Solubility | Soluble in Methanol (B129727), DMSO | Conforms |

| Physical and Chemical Properties | |

| Molecular Formula | C₂₄H₃₁D₉O₄ |

| Molecular Weight | 401.63 g/mol |

| CAS Number | 2483831-97-4 (labeled) |

| Storage | Store at room temperature |

Experimental Protocols

The following sections detail the methodologies used to determine the quality and purity of this compound.

Chemical Purity by High-Performance Liquid Chromatography (HPLC)

The chemical purity of this compound is determined by HPLC with UV detection. This method separates the main compound from any potential impurities.

-

Instrumentation: Agilent 1260 Infinity II HPLC or equivalent

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water

-

B: 0.1% Formic Acid in Acetonitrile

-

-

Gradient:

Time (min) %A %B 0.0 60 40 20.0 20 80 25.0 20 80 25.1 60 40 | 30.0 | 60 | 40 |

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection: UV at 210 nm

-

Injection Volume: 10 µL

-

Sample Preparation: The sample is dissolved in methanol to a concentration of 1 mg/mL.

Identity and Isotopic Enrichment by Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight of this compound and to determine its isotopic enrichment. A high-resolution mass spectrometer provides accurate mass measurements.

-

Instrumentation: Agilent 6545 Q-TOF LC/MS or equivalent

-

Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

-

Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF)

-

Scan Range: m/z 100-1000

-

Capillary Voltage: 3500 V

-

Fragmentor Voltage: 175 V

-

Gas Temperature: 325°C

-

Gas Flow: 8 L/min

-

Nebulizer: 35 psig

-

Data Analysis: The isotopic distribution of the molecular ion peak is analyzed to calculate the isotopic enrichment.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR spectroscopy is used to confirm the chemical structure of this compound and to ensure the deuterium (B1214612) labels are in the expected positions.

-

Instrumentation: Bruker Avance III 500 MHz NMR spectrometer or equivalent

-

Solvent: Methanol-d₄

-

Temperature: 298 K

-

Pulse Program: zg30

-

Number of Scans: 16

-

Acquisition Time: 3.28 s

-

Relaxation Delay: 1.0 s

-

Data Processing: The resulting spectrum is compared to a reference spectrum of unlabeled Chenodeoxycholic Acid to confirm the structure and the absence of proton signals at the deuterated positions.

Visualizations

The following diagrams illustrate the workflows and pathways relevant to the analysis of this compound.

Figure 1. Quality Control Workflow for this compound.

The Metabolic Journey of Deuterated Chenodeoxycholic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chenodeoxycholic acid (CDCA), a primary bile acid synthesized from cholesterol in the liver, plays a pivotal role in lipid digestion and absorption through its emulsifying properties.[1] Beyond its physiological functions, CDCA and its deuterated analogue, chenodeoxycholic acid-d9 (CDCA-d9), are of significant interest in pharmaceutical research and development. The strategic replacement of hydrogen atoms with deuterium (B1214612) can alter the pharmacokinetic profile of a drug, primarily by slowing down its metabolism, a phenomenon known as the kinetic isotope effect.[2][3][4][5] This alteration can lead to improved therapeutic efficacy and a better safety profile.[6][7] This technical guide provides an in-depth overview of the metabolic fate of this compound, encompassing its absorption, distribution, metabolism, and excretion (ADME). It also delves into the key signaling pathways modulated by CDCA and provides detailed experimental protocols for its quantification in biological matrices.

Pharmacokinetics of this compound

Below is a table summarizing the pharmacokinetic parameters of orally administered chenodeoxycholic acid in healthy subjects.

| Parameter | Value | Unit | Reference |

| Cmax | 1.5 ± 0.4 | µg/mL | [9] |

| Tmax | 1.5 ± 0.5 | hours | [9] |

| AUC (0-24h) | 5.8 ± 1.5 | µg*h/mL | [9] |

| Half-life (t½) | ~45 | hours | [10] |

Note on Deuteration: The C-D bond is stronger than the C-H bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes involved in drug metabolism.[6] Therefore, for CDCA-d9, one would anticipate a longer half-life and increased overall exposure (AUC) compared to its non-deuterated counterpart. The magnitude of this effect would depend on the specific site and extent of deuteration and the primary metabolic pathways of the molecule.

Metabolic Pathways of Chenodeoxycholic Acid

The metabolic journey of chenodeoxycholic acid is a complex process involving both host and microbial transformations within the enterohepatic circulation.

Enterohepatic Circulation

Following oral administration, chenodeoxycholic acid is well absorbed from the small intestine.[9][11] It then travels to the liver via the portal vein, where it is efficiently extracted. In the liver, CDCA is conjugated with the amino acids glycine (B1666218) or taurine (B1682933) to form glyco-chenodeoxycholate and tauro-chenodeoxycholate, respectively.[1] These conjugated bile acids are then secreted into the bile and enter the small intestine to aid in fat digestion. A vast majority of these bile acids are reabsorbed in the terminal ileum and return to the liver, completing the enterohepatic circulation. This efficient recycling process occurs multiple times a day.

Biotransformation by Gut Microbiota

A small fraction of chenodeoxycholic acid that is not absorbed in the small intestine passes into the colon. Here, it is subjected to biotransformation by the gut microbiota. The primary transformation is 7α-dehydroxylation, which converts CDCA into the secondary bile acid, lithocholic acid (LCA).[11] A smaller portion can be epimerized to ursodeoxycholic acid (UDCA). Lithocholic acid is less water-soluble and is primarily excreted in the feces.[11] A small amount of absorbed LCA undergoes sulfation in the liver, which facilitates its elimination.

The following diagram illustrates the major metabolic transformations of chenodeoxycholic acid.

Signaling Pathways

Chenodeoxycholic acid is a key signaling molecule that exerts its effects by activating specific nuclear receptors and G-protein coupled receptors, primarily the Farnesoid X Receptor (FXR) and the Takeda G-protein-coupled Receptor 5 (TGR5).

Farnesoid X Receptor (FXR) Signaling

CDCA is a potent endogenous agonist for FXR, a nuclear receptor highly expressed in the liver and intestine.[12][13][14][15] Activation of FXR by CDCA plays a crucial role in regulating bile acid, lipid, and glucose homeostasis.

Takeda G-protein-coupled Receptor 5 (TGR5) Signaling

CDCA also activates TGR5, a G-protein coupled receptor expressed in various tissues, including the gallbladder, brown adipose tissue, and certain immune cells.[16][17][18] TGR5 activation is involved in energy expenditure, glucose homeostasis, and inflammatory responses.

Experimental Protocols

Accurate quantification of this compound and its metabolites in biological matrices is crucial for pharmacokinetic and metabolic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.[4][8][19][20][21][22][23][24][25][26]

Sample Preparation: Protein Precipitation

This protocol describes a general method for the extraction of bile acids from serum or plasma.

Materials:

-

Serum or plasma sample

-

Acetonitrile (B52724) (ACN), ice-cold

-

Internal standard solution (e.g., a deuterated bile acid not being quantified)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

-

Reconstitution solution (e.g., 50:50 methanol:water)

Procedure:

-

Pipette 100 µL of serum or plasma into a microcentrifuge tube.

-

Add 10 µL of the internal standard working solution and vortex briefly.

-

Add 400 µL of ice-cold acetonitrile to precipitate proteins.[24]

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[27]

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[27]

-

Reconstitute the dried extract in 100 µL of the reconstitution solution.

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

-

Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.9 µm) is commonly used.[8]

-

Mobile Phase A: Water with 0.1% formic acid.[8]

-

Mobile Phase B: Acetonitrile/Methanol (e.g., 2:1 v/v) with 0.1% formic acid.[8]

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the analytes, followed by a re-equilibration step.

-

Flow Rate: 0.3 mL/min.[8]

-

Column Temperature: 40°C.[8]

-

Injection Volume: 10 µL.[8]

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used for bile acid analysis.[8][21]

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for CDCA-d9 and its expected metabolites would be monitored for quantification. The exact m/z values will depend on the deuteration pattern. For non-deuterated CDCA, a common transition is m/z 391.3 → 391.3.[24]

-

Instrument Parameters: Source temperature, gas flows, and collision energies should be optimized for maximum sensitivity for each analyte.

The following diagram outlines the general workflow for the experimental analysis.

Conclusion

This technical guide has provided a comprehensive overview of the metabolic fate of this compound. While specific pharmacokinetic data for the deuterated form remains to be fully elucidated in publicly available literature, the known metabolism and pharmacokinetic profile of the parent compound, coupled with an understanding of the kinetic isotope effect, provide a strong foundation for its continued investigation. The detailed experimental protocols and an understanding of the key signaling pathways influenced by CDCA will be invaluable to researchers in the fields of drug metabolism, pharmacology, and clinical development as they explore the therapeutic potential of this and other deuterated compounds.

References

- 1. Chenodeoxycholic acid - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]

- 5. Portico [access.portico.org]

- 6. neulandlabs.com [neulandlabs.com]

- 7. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Clinical pharmacokinetics of therapeutic bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mims.com [mims.com]

- 11. go.drugbank.com [go.drugbank.com]

- 12. researchgate.net [researchgate.net]

- 13. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]

- 14. caymanchem.com [caymanchem.com]

- 15. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 16. TGR5 Signaling in Hepatic Metabolic Health - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Chenodeoxycholic acid activates the TGR5/TRPA1-5-HT pathway to regulate intestinal motility in breastfed infants and mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Chenodeoxycholic acid activates the TGR5/TRPA1-5-HT pathway to regulate intestinal motility in breastfed infants and mouse models [pubmed.ncbi.nlm.nih.gov]

- 19. [PDF] Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-Dependent Effects of Specific Deuteration with Aldehyde Oxidase Cleared Drugs | Semantic Scholar [semanticscholar.org]

- 20. bioscientia.de [bioscientia.de]

- 21. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]

- 22. documents.thermofisher.com [documents.thermofisher.com]

- 23. Bile Acids Kit for LC-MS [sigmaaldrich.com]

- 24. medpace.com [medpace.com]

- 25. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]

A Technical Guide to Chenodeoxycholic Acid-d9: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and physical properties of the deuterated bile acid, chenodeoxycholic acid-d9 (CDCA-d9). It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and metabolic research. This document details the compound's fundamental characteristics, its role in significant biological signaling pathways, and its application in quantitative analytical methodologies.

Core Chemical and Physical Properties

This compound is a stable, isotopically labeled form of chenodeoxycholic acid (CDCA), a primary bile acid synthesized in the liver from cholesterol. The incorporation of nine deuterium (B1214612) atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of its unlabeled counterpart in various biological matrices.

General and Isotopic Properties

The fundamental properties of this compound and its unlabeled analogue are summarized in the table below for easy comparison.

| Property | This compound | Chenodeoxycholic Acid |

| Synonyms | CDCA-d9, Chenodiol-d9 | CDCA, Chenodiol, 3α,7α-Dihydroxy-5β-cholanic acid |

| Molecular Formula | C₂₄H₃₁D₉O₄[1] | C₂₄H₄₀O₄ |

| Molecular Weight | 401.63 g/mol [1] | 392.57 g/mol |

| Labeled CAS Number | 2483831-97-4[1] | N/A |

| Unlabeled CAS Number | N/A | 474-25-9[1] |

| Chemical Purity | Typically ≥98%[1][2] | ≥95% - ≥98% depending on the supplier |

| Isotopic Purity | Information typically found in the Certificate of Analysis from the supplier. | N/A |

| Form | Typically supplied as a neat solid or in solution (e.g., in methanol)[1][2] | Crystalline solid |

Physical and Solubility Data of Chenodeoxycholic Acid (as a reference for CDCA-d9)

While specific quantitative data for the physical properties of this compound are not extensively published, the properties of the unlabeled compound serve as a reliable reference.

| Property | Value |

| Melting Point | 165-167 °C |

| Solubility in Water | Sparingly soluble |

| Solubility in Organic Solvents | Soluble in ethanol (B145695) and acetic acid |

| Storage Temperature | Room temperature, protected from light and moisture[1][2] |

Key Signaling Pathways

Chenodeoxycholic acid is a key signaling molecule that activates nuclear and cell surface receptors, primarily the Farnesoid X Receptor (FXR) and the G-protein coupled bile acid receptor 1 (TGR5). These interactions play a crucial role in regulating bile acid, lipid, and glucose metabolism.

Farnesoid X Receptor (FXR) Signaling Pathway

CDCA is a potent natural agonist for the Farnesoid X Receptor, a nuclear receptor highly expressed in the liver and intestine[3][4]. Activation of FXR by CDCA initiates a signaling cascade that regulates the expression of genes involved in bile acid synthesis and transport.

TGR5 Signaling Pathway

CDCA also activates TGR5, a G-protein coupled receptor, which is involved in the regulation of energy expenditure, inflammation, and intestinal motility[5][6].

Experimental Protocols: Quantification by Isotope Dilution Mass Spectrometry

This compound is primarily used as an internal standard in isotope dilution mass spectrometry (IDMS) for the accurate quantification of endogenous CDCA in biological samples such as serum, plasma, and feces[7][8][9]. The following outlines a general workflow for this application.

Experimental Workflow

Detailed Methodologies

1. Sample Preparation:

-

A known amount of this compound in a suitable solvent (e.g., methanol) is added to the biological sample.

-

The sample is then subjected to an extraction procedure to isolate the bile acids. Solid-phase extraction (SPE) with a C18 stationary phase is a common method[9].

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis:

-

The extracted sample is injected into a liquid chromatography system for the separation of CDCA from other bile acids and matrix components. A reversed-phase C18 column is typically used.

-

The eluent from the LC is introduced into a tandem mass spectrometer operating in a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode.

-

Specific precursor-to-product ion transitions for both CDCA and CDCA-d9 are monitored.

3. Quantification:

-

The concentration of endogenous CDCA in the sample is determined by comparing the peak area ratio of the analyte (CDCA) to the internal standard (CDCA-d9) against a calibration curve prepared with known concentrations of unlabeled CDCA and a fixed concentration of CDCA-d9.

Stability and Storage

Proper storage and handling are critical to maintain the integrity of this compound.

-

Solid Form: Store at room temperature, protected from light and moisture[1].

-

In Solution: If purchased in a solvent or if a stock solution is prepared, it is recommended to store at -20°C for long-term stability. The stability of the compound in solution will depend on the solvent and storage conditions. For aqueous solutions, it is often recommended to use them within a short period.

Conclusion

This compound is an indispensable tool for researchers in the fields of metabolomics, clinical chemistry, and pharmaceutical development. Its well-defined chemical properties and high isotopic purity make it the gold standard for the accurate and precise quantification of endogenous chenodeoxycholic acid. A thorough understanding of its properties and its role in key biological pathways is essential for its effective application in scientific research.

References

- 1. Chenodeoxycholic acid (2,2,3,4,4,6,6,7,8-Dâ, 98%)- Cambridge Isotope Laboratories, DLM-9541-0.01 [isotope.com]

- 2. Chenodeoxycholic acid (2,2,3,4,4,6,6,7,8-Dâ, 98%)- Cambridge Isotope Laboratories, DLM-9541-C [isotope.com]

- 3. wjgnet.com [wjgnet.com]

- 4. Gut Microbiota in the Regulation of Intestinal Drug Transporters: Molecular Mechanisms and Pharmacokinetic Implications [mdpi.com]

- 5. TGR5 Signaling in Hepatic Metabolic Health - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chenodeoxycholic acid activates the TGR5/TRPA1-5-HT pathway to regulate intestinal motility in breastfed infants and mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Assay of the major bile acids in serum by isotope dilution-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Determination of bile acids in biological fluids by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Chenodeoxycholic Acid-d9 in Bioanalytical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of Chenodeoxycholic Acid-d9 (CDCA-d9), a deuterated analog of the primary bile acid, chenodeoxycholic acid. Its principal utility lies in its role as a stable isotope-labeled internal standard for quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies. This document will detail its application, present relevant quantitative data, outline experimental protocols, and visualize the analytical workflow.

Core Application: An Internal Standard in Mass Spectrometry

This compound serves as an ideal internal standard for the accurate quantification of endogenous chenodeoxycholic acid and other bile acids in complex biological matrices such as plasma, serum, urine, and feces.[1][2] In LC-MS/MS analysis, an internal standard is a compound added to a sample in a known quantity before processing.[2] Deuterated standards are considered the gold standard for internal standards in mass spectrometry because they are chemically identical to the analyte of interest but have a different mass due to the presence of deuterium (B1214612) atoms.[2] This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.

The use of a deuterated internal standard like CDCA-d9 is crucial for correcting for variations that can occur during sample preparation, such as extraction inefficiencies, and for matrix effects (ion suppression or enhancement) during mass spectrometric analysis.[2][3][4] By normalizing the signal of the endogenous analyte to that of the known concentration of the deuterated internal standard, a more accurate and precise quantification can be achieved.[2]

Experimental Protocols: Quantification of Bile Acids using LC-MS/MS

The quantification of bile acids using CDCA-d9 as an internal standard typically involves sample preparation, chromatographic separation, and mass spectrometric detection.

Sample Preparation

The initial step involves the extraction of bile acids from the biological matrix. Common techniques include:

-

Protein Precipitation: This is a straightforward method often used for serum and plasma samples.[3][5] A solvent such as ice-cold acetonitrile (B52724) is added to the sample, which contains the deuterated internal standard.[3][4] This denatures and precipitates proteins, which are then removed by centrifugation. The resulting supernatant, containing the bile acids and the internal standard, is then typically evaporated and reconstituted in a mobile phase-compatible solvent for injection into the LC-MS/MS system.[3]

-

Solid-Phase Extraction (SPE): For more complex matrices or when higher purity is required, SPE is employed.[6] After adding the internal standard, the sample is loaded onto an SPE cartridge (commonly a C18 stationary phase). The cartridge is then washed to remove interfering substances, and the bile acids are subsequently eluted with an organic solvent like methanol.[6]

Liquid Chromatography

Chromatographic separation is essential, especially for differentiating between isomeric bile acids which have the same mass-to-charge ratio.[3] A reversed-phase C18 column is commonly used with a gradient elution of a mobile phase typically consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).[7]

Tandem Mass Spectrometry (MS/MS)

Detection and quantification are performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[8][9] The instrument is set to detect specific precursor-to-product ion transitions for both the endogenous bile acids and the deuterated internal standard. The analysis is typically performed in negative electrospray ionization (ESI) mode.[8][9]

Quantitative Data

The following tables summarize typical quantitative parameters for the analysis of bile acids using a deuterated internal standard like CDCA-d9.

| Parameter | Typical Value | Reference |

| Internal Standard Concentration | 10 µg/mL | [9] |

| Calibration Range | 5 ng/mL - 5000 ng/mL | [9] |

| Lower Limit of Quantification (LLOQ) | 5 ng/mL | [9] |

| Linearity (r²) | >0.99 | [9] |

| Table 1: Typical Assay Parameters |

| Validation Parameter | Acceptance Criteria | Reference |

| Accuracy | 85-115% | [9] |

| Intra-day Precision (%CV) | <15% | [5] |

| Inter-day Precision (%CV) | <15% | [5] |

| Recovery | 92-110% | [9] |

| Table 2: Method Validation Parameters |

Visualizing the Workflow and Signaling Context

The following diagrams illustrate the experimental workflow for bile acid quantification and the central role of chenodeoxycholic acid in bile acid metabolism.

Conclusion

This compound is an indispensable tool for researchers and scientists in the field of bioanalysis and drug development. Its use as an internal standard in LC-MS/MS assays ensures the high accuracy and precision required for the reliable quantification of bile acids in biological matrices. The methodologies outlined in this guide provide a framework for the development and validation of robust bioanalytical methods for studying bile acid metabolism and its role in health and disease.

References

- 1. lcms.labrulez.com [lcms.labrulez.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]

- 4. benchchem.com [benchchem.com]

- 5. A simple and reliable bile acid assay in human serum by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]

- 7. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples | MDPI [mdpi.com]

- 8. specialtytesting.labcorp.com [specialtytesting.labcorp.com]

- 9. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of Chenodeoxycholic Acid-d9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a key synthesis pathway for deuterated chenodeoxycholic acid, specifically focusing on the introduction of deuterium (B1214612) atoms at the C-11 and C-12 positions. This isotopically labeled compound is a valuable tool in metabolic studies, pharmacokinetic research, and as an internal standard in mass spectrometry-based analyses. The following sections detail the synthetic route, experimental protocols, and characterization data.

Core Synthesis Pathway

The synthesis of 11,12-dideutero-chenodeoxycholic acid is achieved through a multi-step process commencing from cholic acid. The key transformation involves the catalytic deuteration of an unsaturated intermediate, the methyl ester of 3α,7α-diacetoxy-Δ¹¹-5β-cholenic acid. The general synthetic scheme is outlined below.

Caption: Synthesis pathway of 11,12-dideutero-chenodeoxycholic acid.

Experimental Protocols

The following protocols are based on established synthetic methods for deuterated bile acids.

Preparation of Methyl 3α,7α-diacetoxy-12-keto-5β-cholanate

-

Esterification of Cholic Acid: Cholic acid is first converted to its methyl ester by refluxing in methanol (B129727) with a catalytic amount of acid.

-

Selective Acetylation: The 3α and 7α hydroxyl groups of methyl cholate are selectively acetylated using acetic anhydride (B1165640) in pyridine.

-

Oxidation of the 12α-hydroxyl group: The remaining 12α-hydroxyl group is oxidized to a ketone using a suitable oxidizing agent, such as chromium trioxide, to yield methyl 3α,7α-diacetoxy-12-keto-5β-cholanate.

Synthesis of Methyl 3α,7α-diacetoxy-Δ¹¹-5β-cholenate

The 12-keto intermediate is subjected to a dehydration reaction to introduce a double bond between the C-11 and C-12 positions. This is typically achieved by treatment with a dehydrating agent like phosphorus oxychloride in pyridine.

Catalytic Deuteration of Methyl 3α,7α-diacetoxy-Δ¹¹-5β-cholenate

The unsaturated ester is dissolved in a suitable solvent, such as ethyl acetate, and subjected to catalytic deuteration using deuterium gas (D₂) in the presence of a palladium on carbon (Pd/C) catalyst. The reaction is typically carried out under a positive pressure of deuterium gas until the uptake of gas ceases.

Hydrolysis to 11,12-dideutero-chenodeoxycholic acid

The deuterated diacetate methyl ester is hydrolyzed using a base, such as potassium hydroxide (B78521) in aqueous methanol, to remove the acetyl protecting groups and hydrolyze the methyl ester, yielding the final product, 11,12-dideutero-chenodeoxycholic acid. The product is then purified by crystallization.

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis of 11,12-dideutero-chenodeoxycholic acid.

| Parameter | Value | Reference |

| Overall Yield | Not explicitly stated, but individual step yields are generally high. | [1] |

| Isotopic Purity | ||

| Dideutero species (d₂) | >95% | [1] |

| Monodeutero species (d₁) | <5% | [1] |

| Unlabeled species (d₀) | <1% | [1] |

Characterization Data

The structure and isotopic enrichment of the final product are confirmed by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry

Mass spectral analysis is a critical tool for determining the isotopic composition of the deuterated product. The mass spectrum of 11,12-dideutero-chenodeoxycholic acid will show a molecular ion peak (M+) that is two mass units higher than that of unlabeled chenodeoxycholic acid. The relative intensities of the M+, (M+1)+, and (M+2)+ peaks are used to calculate the isotopic purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are used to confirm the structure of the final product and the location of the deuterium labels. In the ¹H NMR spectrum of 11,12-dideutero-chenodeoxycholic acid, the signals corresponding to the protons at the C-11 and C-12 positions will be significantly reduced or absent, confirming the successful incorporation of deuterium at these sites. The rest of the spectrum should be consistent with the structure of chenodeoxycholic acid.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 11,12-dideutero-chenodeoxycholic acid.

Caption: General experimental workflow for CDCA-d₂ synthesis.

References

A Technical Guide to Chenodeoxycholic Acid-d9 for Researchers and Drug Development Professionals

An in-depth overview of Chenodeoxycholic Acid-d9 (CDCA-d9), a deuterated analog of the primary bile acid, Chenodeoxycholic Acid (CDCA). This guide provides comprehensive supplier information, detailed technical data, experimental protocols for its use in research, and an exploration of the relevant biological signaling pathways.

This compound serves as a valuable tool in metabolic research, particularly in studies involving mass spectrometry-based quantification of bile acids. Its isotopic labeling allows it to be used as an internal standard for the accurate measurement of endogenous chenodeoxycholic acid in various biological matrices. This guide is intended for researchers, scientists, and drug development professionals who are utilizing or considering the use of this stable isotope-labeled compound in their studies.

Supplier and Chemical Information

For researchers sourcing this compound, several reputable suppliers provide this compound with high purity standards suitable for analytical and research applications. The following tables summarize the key chemical and supplier information.

Table 1: General Chemical Information

| Property | Value |

| Chemical Name | This compound |

| Synonyms | CDCA-d9, Chenodiol-d9 |

| Chemical Formula | C₂₄H₃₁D₉O₄ |

| Molecular Weight | 401.63 g/mol |

| CAS Number (Labeled) | 2483831-97-4 |

| CAS Number (Unlabeled) | 474-25-9 |

Table 2: Supplier Specifications

| Supplier | Purity | Form | Storage Temperature |

| Cambridge Isotope Laboratories | ≥98% | Neat | Room Temperature |

| MedChemExpress | >98% | Solid | -20°C |

| Toronto Research Chemicals | ≥98% | Solid | -20°C |

Experimental Protocols

The primary application of this compound is as an internal standard in quantitative mass spectrometry-based methods for the analysis of bile acids in biological samples. This section provides a general experimental protocol for its use in metabolomics and clinical chemistry.

Protocol 1: Quantification of Chenodeoxycholic Acid in Human Plasma using LC-MS/MS

Objective: To accurately measure the concentration of endogenous chenodeoxycholic acid in human plasma samples using this compound as an internal standard.

Materials:

-

Human plasma samples

-

This compound (internal standard)

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Water, LC-MS grade

-

Solid Phase Extraction (SPE) cartridges

-

LC-MS/MS system (e.g., Triple Quadrupole)

Procedure:

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To 100 µL of plasma, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected endogenous levels).

-

Vortex for 30 seconds.

-

Add 400 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 water:methanol with 0.1% formic acid).

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid.

-

A gradient elution should be optimized to achieve good separation of chenodeoxycholic acid from other bile acids.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is commonly used for bile acid analysis.

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both endogenous chenodeoxycholic acid and the deuterated internal standard.

-

Example transitions (to be optimized on the specific instrument):

-

Chenodeoxycholic acid: m/z 391.3 → [specific product ion]

-

This compound: m/z 400.3 → [corresponding product ion]

-

-

-

-

-

Data Analysis:

-

Calculate the peak area ratio of the endogenous analyte to the internal standard.

-

Generate a calibration curve using known concentrations of unlabeled chenodeoxycholic acid spiked into a surrogate matrix (e.g., charcoal-stripped plasma) with a fixed concentration of the internal standard.

-

Determine the concentration of chenodeoxycholic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Signaling Pathways of Chenodeoxycholic Acid

Chenodeoxycholic acid is a primary bile acid that acts as a signaling molecule, primarily through the activation of the Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver and intestine.[1] Its signaling plays a crucial role in regulating bile acid, lipid, and glucose homeostasis.

Farnesoid X Receptor (FXR) Signaling Pathway

Chenodeoxycholic acid is the most potent endogenous ligand for FXR.[1] Upon binding, FXR forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to specific DNA sequences called FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.

Caption: FXR signaling pathway activated by Chenodeoxycholic Acid.

TGR5-Mediated Signaling Pathway

In addition to nuclear receptor activation, chenodeoxycholic acid can also signal through the G-protein coupled receptor TGR5 (also known as G-protein coupled bile acid receptor 1, GPBAR1), which is expressed on the cell surface of various cell types. This pathway is involved in regulating energy expenditure, inflammation, and glucose homeostasis.

Caption: TGR5-mediated signaling pathway of Chenodeoxycholic Acid.

Experimental Workflow for Metabolomics Studies

The following diagram illustrates a typical workflow for a targeted metabolomics study of bile acids using this compound.

Caption: Workflow for bile acid analysis using CDCA-d9.

References

An In-depth Technical Guide to the Stability of Chenodeoxycholic Acid-D9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of chenodeoxycholic acid-d9 (CDCA-d9). Due to the limited availability of stability data specific to the deuterated form, this guide leverages information on the non-deuterated chenodeoxycholic acid (CDCA) and established principles of stability testing for isotopically labeled compounds. The protocols and data presented herein serve as a robust framework for designing and executing stability studies for CDCA-d9.

Introduction

Chenodeoxycholic acid (CDCA), a primary bile acid, and its deuterated analogue, this compound (CDCA-d9), are crucial molecules in biomedical research and pharmaceutical development. Understanding the stability of CDCA-d9 is paramount for ensuring the accuracy and reproducibility of experimental results, as well as for defining appropriate storage and handling conditions for drug substances and products. This guide outlines the key considerations for assessing the stability of CDCA-d9, including recommended storage conditions, potential degradation pathways, and methodologies for stability-indicating analysis.

Stability Profile of Chenodeoxycholic Acid

The stability of the non-deuterated form, CDCA, provides a strong baseline for understanding the expected stability of CDCA-d9. Isotopic labeling with deuterium (B1214612) is not expected to significantly alter the intrinsic chemical stability of the molecule under typical storage conditions.

Table 1: Summary of Known Stability Data for Chenodeoxycholic Acid (CDCA)

| Form | Storage Condition | Duration | Stability |

| Crystalline Solid | -20°C | ≥ 4 years | Stable[1][2] |

| Solution in Organic Solvents (Ethanol, DMSO, DMF) | -20°C | Not specified; short-term recommended | Generally stable, but long-term data is unavailable. |

| Aqueous Solution (e.g., in PBS buffer) | Not Recommended | > 1 day | Sparingly soluble and not recommended for storage.[2] |

Note: It is crucial to experimentally verify the stability of CDCA-d9 under the specific conditions of its intended use.

Experimental Protocols for Stability Testing

To rigorously assess the stability of CDCA-d9, a comprehensive stability testing program should be implemented. This includes long-term and accelerated stability studies, as well as forced degradation studies to identify potential degradation products and establish the specificity of analytical methods.

These studies are designed to evaluate the stability of CDCA-d9 under recommended storage conditions and to predict its shelf-life.

Protocol 1: Long-Term and Accelerated Stability Study of Solid CDCA-d9

-

Objective: To determine the long-term stability and re-test period for solid CDCA-d9.

-

Materials:

-

Three batches of CDCA-d9 drug substance.

-

Appropriate container closure systems that simulate the proposed packaging.

-

ICH-compliant stability chambers.

-

-

Procedure:

-

Store samples from each batch at the following conditions:

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

-

-

Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 1, 2, 3, 6 months for accelerated).

-

Analyze the samples for appearance, assay, and purity using a validated stability-indicating analytical method (e.g., HPLC-UV/MS).

-

Forced degradation studies are essential for understanding the degradation pathways of CDCA-d9 and for developing a stability-indicating analytical method.

Protocol 2: Forced Degradation Study of CDCA-d9

-

Objective: To identify potential degradation products and pathways for CDCA-d9 under various stress conditions.

-

Materials:

-

CDCA-d9 solution (e.g., 1 mg/mL in a suitable solvent like methanol (B129727) or acetonitrile).

-

Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂).

-

Temperature-controlled bath, Photostability chamber.

-

-

Procedure:

-

Acid Hydrolysis: Treat the CDCA-d9 solution with 0.1 N HCl at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

-

Base Hydrolysis: Treat the CDCA-d9 solution with 0.1 N NaOH at 60°C for a specified period. Neutralize the solution before analysis.

-

Oxidation: Treat the CDCA-d9 solution with 3% H₂O₂ at room temperature for a specified period.

-

Thermal Degradation: Heat the solid CDCA-d9 or a solution at a high temperature (e.g., 80°C) for a specified period.

-

Photostability: Expose the solid CDCA-d9 or a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

-

Analyze all stressed samples, along with an unstressed control, using a suitable analytical method (e.g., LC-MS) to identify and quantify degradation products. The goal is to achieve 5-20% degradation of the active ingredient.

-

Analytical Methodology

A validated stability-indicating analytical method is critical for the accurate assessment of CDCA-d9 stability. A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with UV and Mass Spectrometry (MS) detection is recommended.

Protocol 3: Stability-Indicating RP-HPLC-UV/MS Method

-

Objective: To develop and validate an analytical method capable of separating and quantifying CDCA-d9 from its potential degradation products and impurities.

-

Chromatographic Conditions (Example):

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV at 210 nm and MS detection for peak identification and purity assessment.

-

-

Validation Parameters (as per ICH Q2(R1) guidelines):

-

Specificity (demonstrated through forced degradation studies).

-

Linearity.

-

Range.

-

Accuracy.

-

Precision (repeatability and intermediate precision).

-

Detection Limit (DL).

-

Quantitation Limit (QL).

-

Robustness.

-

Visualizing Workflows and Pathways

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for a comprehensive stability study of CDCA-d9.

Caption: Workflow for forced degradation studies of CDCA-d9.

Conclusion

While specific stability data for this compound is not extensively published, a robust stability program can be established based on the known stability of CDCA and standard pharmaceutical industry guidelines. The experimental protocols and analytical methodologies outlined in this guide provide a comprehensive framework for researchers, scientists, and drug development professionals to thoroughly evaluate and understand the stability of CDCA-d9, ensuring its quality and reliability in research and development. It is imperative to conduct these studies to establish appropriate storage conditions, re-test periods, and to develop a comprehensive understanding of the molecule's degradation profile.

References

The Role of Deuterated Chenodeoxycholic Acid (CDCA-d9) in Advancing Bile Acid Metabolism Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chenodeoxycholic acid (CDCA) is a primary bile acid synthesized from cholesterol in the liver, playing a pivotal role in the digestion and absorption of dietary fats and fat-soluble vitamins.[1][2] Beyond its digestive functions, CDCA acts as a crucial signaling molecule, modulating a complex network of metabolic pathways primarily through the farnesoid X receptor (FXR) and the Takeda G protein-coupled receptor 5 (TGR5).[3][4] Dysregulation of bile acid metabolism is implicated in numerous pathologies, including cholestasis, gallstone disease, metabolic syndrome, and certain cancers.[5]

To accurately study the dynamics of bile acid metabolism—including its synthesis, pool size, and turnover—researchers require tools that can trace these processes in vivo. Chenodeoxycholic acid-d9 (CDCA-d9), a stable isotope-labeled analogue of CDCA, serves as an indispensable tracer for these investigations. By introducing a known amount of this labeled compound, scientists can use isotope dilution mass spectrometry to precisely quantify the kinetics of the endogenous bile acid pool, offering profound insights into metabolic health and disease. This guide provides a comprehensive overview of the application of CDCA-d9 in bile acid metabolism studies, detailing experimental protocols, data interpretation, and the underlying signaling pathways.

Core Principle: Stable Isotope Dilution for Kinetic Analysis

The foundation of using CDCA-d9 in metabolic research is the principle of stable isotope dilution. This technique is a powerful method for measuring the size and turnover rate of a metabolic pool.[3][6]

The process involves:

-

Administration: A known quantity of the deuterated tracer (e.g., 11,12-dideuterated CDCA or [24-13C]CDCA) is administered to the subject, typically orally.[1][3]

-

Equilibration: The tracer mixes with the endogenous pool of unlabeled CDCA and circulates throughout the enterohepatic system.

-

Sampling: Serial samples of a biological matrix, most commonly serum, are collected over a period of several days.[7]

-

Analysis: The ratio of the labeled tracer to the unlabeled endogenous compound is measured using highly sensitive analytical techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][3]

-

Calculation: By plotting the exponential decay of the tracer's enrichment over time, key kinetic parameters can be calculated, including:

-

Pool Size: The total amount of a specific bile acid in the enterohepatic circulation.

-

Fractional Turnover Rate (FTR): The fraction of the bile acid pool that is replaced with newly synthesized bile acid per day.

-

Synthesis Rate: The absolute amount of new bile acid synthesized per day, calculated as Pool Size × FTR.

-

This non-invasive approach, which avoids radioactive isotopes, has become the gold standard for studying bile acid dynamics in humans.[6]

Key Signaling Pathways Modulated by CDCA

CDCA exerts its metabolic effects by activating specific nuclear and cell surface receptors. Understanding these pathways is critical for interpreting data from tracer studies.

Farnesoid X Receptor (FXR) Pathway

FXR is a nuclear receptor highly expressed in the liver and intestine. CDCA is a potent endogenous agonist for FXR.[3] Activation of FXR by CDCA in the liver initiates a negative feedback loop that down-regulates bile acid synthesis by inhibiting the rate-limiting enzyme, cholesterol 7α-hydroxylase (CYP7A1).[3][8] In the intestine, FXR activation induces the expression of Fibroblast Growth Factor 19 (FGF19), which travels to the liver to further suppress CYP7A1, thus tightly controlling the size of the bile acid pool.[3]

Caption: CDCA-mediated FXR signaling pathway for bile acid homeostasis.

Takeda G-protein Receptor 5 (TGR5) Pathway

TGR5 is a G protein-coupled receptor located on the cell membrane of various cells, including intestinal L-cells and brown adipose tissue.[3] CDCA binding to TGR5 in enteroendocrine L-cells stimulates the secretion of glucagon-like peptide-1 (GLP-1).[3][4] GLP-1, in turn, promotes insulin (B600854) secretion from pancreatic β-cells and enhances insulin sensitivity, linking bile acid metabolism directly to glucose homeostasis.[3]

Caption: CDCA-mediated TGR5 signaling pathway influencing glucose metabolism.

Quantitative Data from In Vivo Tracer Studies

Stable isotope dilution studies using deuterated CDCA have provided benchmark values for bile acid kinetics in healthy individuals and revealed alterations in various disease states.

Table 1: Bile Acid Kinetic Parameters in Healthy Humans Measured with Deuterated Tracers

| Parameter | Cholic Acid (CA) | Chenodeoxycholic Acid (CDCA) | Reference |

|---|---|---|---|

| Pool Size (μmol/kg) | 24.1 ± 11.7 | 22.9 ± 7.8 | [3] |

| 31.8 ± 16.0 | 32.6 ± 9.9 | [9] | |

| Fractional Turnover Rate (/day) | 0.29 ± 0.12 | 0.23 ± 0.10 | [3] |

| 0.48 ± 0.22 | 0.24 ± 0.13 | [9] | |

| Synthesis Rate (μmol/kg/day) | 6.4 ± 3.4 | 4.8 ± 2.0 | Calculated from[3] |

| 12.2 ± 6.8 | 7.2 ± 3.8 | Calculated from[9] |

Synthesis Rate calculated as (mean Pool Size) x (mean Fractional Turnover Rate).

Table 2: Effect of Ursodeoxycholic Acid (UDCA) Treatment on Bile Acid Kinetics in Healthy Volunteers

| Parameter | Condition | Deoxycholic Acid (DCA) | Chenodeoxycholic Acid (CDCA) | Reference |

|---|---|---|---|---|

| Pool Size (μmol) | Before UDCA | 1146 ± 204 | 1007 ± 159 | [10] |

| After UDCA | 320 ± 115 | 1052 ± 205 | [10] | |

| Synthesis/Input Rate (μmol/day) | Before UDCA | 240 ± 68 | 211 ± 41 | [10] |

| After UDCA | 237 ± 60 | 258 ± 57 | [10] |

Data from a study where subjects were treated with 13-15 mg/kg/day of UDCA.[10] Note the significant reduction in the secondary bile acid (DCA) pool size, while the primary CDCA pool remains stable.

Experimental Protocols

The accurate measurement of CDCA and its deuterated tracers relies on robust analytical methods, predominantly LC-MS/MS.

Workflow for In Vivo Kinetic Studies

The following diagram outlines the typical workflow for a human study measuring bile acid kinetics using an orally administered CDCA tracer.

Caption: General experimental workflow for bile acid kinetic studies.

Detailed Protocol: Sample Preparation from Serum/Plasma

This protocol is adapted from established methods for bile acid extraction for LC-MS/MS analysis.[6][7][10]

-

Aliquoting: Thaw frozen serum or plasma samples at 4°C. Aliquot 20-50 µL of the sample into a microcentrifuge tube.

-

Internal Standard Spiking: Add a known concentration of the deuterated internal standard working solution (e.g., a mix including CDCA-d4 or CDCA-d5 in methanol) to the sample. The internal standard is crucial for correcting analytical variability.[10]

-

Protein Precipitation: Add 3-4 volumes of ice-cold organic solvent (e.g., methanol (B129727) or acetonitrile) to precipitate proteins.[6][10]

-

Vortexing & Incubation: Vortex the mixture vigorously for 10-15 minutes at 4°C to ensure thorough mixing and complete protein denaturation.[4]

-

Centrifugation: Centrifuge the samples at high speed (e.g., 14,000-16,000 x g) for 15-20 minutes at 4°C to pellet the precipitated proteins.[4][10]

-

Supernatant Transfer: Carefully transfer the supernatant, which contains the bile acids, to a new tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.[6][7]

-

Reconstitution: Reconstitute the dried extract in a specific volume (e.g., 100-200 µL) of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid) for LC-MS/MS analysis.[11]

Detailed Protocol: LC-MS/MS Analysis

The following parameters represent a typical setup for quantifying bile acids, including CDCA and its deuterated analogues.[10]

Table 3: Example LC-MS/MS Parameters for Bile Acid Analysis

| Parameter | Setting | Reference |

|---|---|---|

| Liquid Chromatography | ||

| Column | Reverse Phase C18 (e.g., 2.1 x 100 mm, 1.9 µm) | |

| Mobile Phase A | Water with 0.1% Formic Acid (FA) or 1mM Ammonium Acetate | [10] |

| Mobile Phase B | Methanol/Acetonitrile (e.g., 2:1 v/v) with 0.1% FA | |

| Flow Rate | 0.3 mL/min | |

| Column Temperature | 40°C | |

| Injection Volume | 10 µL | |

| Gradient | A typical gradient runs from a high aqueous percentage to a high organic percentage over 10-20 minutes to elute bile acids based on polarity. | [10] |

| Tandem Mass Spectrometry | ||

| Instrument | Triple Quadrupole Mass Spectrometer | [10] |

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode | [10] |

| Ion Spray Voltage | -4500 V | |

| Source Temperature | 450-500°C | [10] |

| Analysis Mode | Multiple Reaction Monitoring (MRM) | |

| MRM Transitions (Example) | ||

| Chenodeoxycholic Acid (CDCA) | Q1: 391.3 m/z -> Q3: 391.3 m/z (pseudo-MRM) | [10] |

| CDCA-d5 | Q1: 396.3 m/z -> Q3: 396.3 m/z (pseudo-MRM) | |

Note: For unconjugated bile acids like CDCA, a "pseudo-MRM" transition is often used where the precursor and product ion are the same, as they do not fragment easily under typical conditions.[10] The mass difference between the endogenous and deuterated forms allows for their distinct quantification.

Conclusion

Deuterated chenodeoxycholic acid (CDCA-d9) is a powerful and essential tool for researchers in the field of bile acid metabolism. Its use in stable isotope dilution studies allows for the safe and precise quantification of key kinetic parameters, including bile acid pool size, turnover, and synthesis rates. By combining these in vivo measurements with detailed analyses of the FXR and TGR5 signaling pathways, scientists and drug development professionals can gain critical insights into the pathophysiology of metabolic diseases and evaluate the efficacy of novel therapeutic interventions targeting the complex network of bile acid signaling. The protocols and data presented in this guide serve as a foundational resource for designing and interpreting studies that leverage this invaluable research tool.

References

- 1. Simultaneous determination of pool sizes and fractional turnover rates, of deoxycholic acid, cholic acid and chenodeoxycholic acid in man by isotope dilution with 2H and 13C labels and serum sampling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pool size, synthesis, and turnover of sulfated and nonsulfated cholic acid and chenodeoxycholic acid in patients with cirrhosis of the liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of cholic acid and chenodeoxycholic acid pool sizes and fractional turnover rates by means of stable isotope dilution technique, making use of deuterated cholic acid and chenodeoxycholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparative effects of ursodeoxycholic acid and chenodeoxycholic acid on bile acid kinetics and biliary lipid secretion in humans. Evidence for different modes of action on bile acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bile Acids Quantification by Liquid Chromatography-Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Measurement of bile acid kinetics in human serum using stable isotope labeled chenodeoxycholic acid and capillary gas chromatography electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Two time-point assessment of bile acid kinetics in humans using stable isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Simultaneous determination of cholic acid and chenodeoxycholic acid pool sizes and fractional turnover rates in human serum using 13C-labeled bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of ursodeoxycholic acid on the kinetics of the major hydrophobic bile acids in health and in chronic cholestatic liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of Oral Chenodeoxycholic Acid on Bile Acid Kinetics and Biliary Lipid Composition in Women with Cholelithiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bile acid absorption kinetics in Crohn's disease on elemental diet after oral administration of a stable-isotope tracer with chenodeoxycholic-11, 12-d2 acid - PubMed [pubmed.ncbi.nlm.nih.gov]

The Indispensable Role of Deuterated Standards in Metabolomics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Principles: Why Deuterated Standards are the Gold Standard

Deuterated standards are chemically identical to the endogenous metabolites of interest, with the key difference being the substitution of one or more hydrogen atoms with their heavier isotope, deuterium (B1214612) (²H). This subtle mass shift allows for their differentiation by mass spectrometry, while their near-identical physicochemical properties ensure they behave similarly to the target analyte throughout the entire analytical workflow. This co-behavior is the cornerstone of their utility, enabling the correction of various sources of error that can compromise data quality.[1]

The primary advantages of employing deuterated internal standards include:

-

Correction for Matrix Effects: Biological samples such as plasma, urine, and tissue extracts are complex mixtures containing a multitude of compounds that can either suppress or enhance the ionization of the target analyte in the mass spectrometer. Because the deuterated standard co-elutes with the analyte, it experiences the same matrix effects, allowing for accurate normalization of the signal.[1]

-

Compensation for Sample Preparation Variability: Losses can occur at various stages of sample preparation, including extraction, evaporation, and reconstitution. By adding a known amount of the deuterated standard at the beginning of the workflow, any losses of the analyte can be accurately accounted for by measuring the recovery of the standard.

-

Normalization of Instrumental Fluctuations: The performance of a mass spectrometer can fluctuate over time, leading to variations in signal intensity. The ratio of the analyte to the deuterated standard remains constant, regardless of these fluctuations, ensuring consistent and reproducible measurements across different samples and analytical batches.

Data Presentation: Quantitative Impact on Accuracy and Precision

The use of deuterated internal standards demonstrably improves the accuracy and precision of metabolite quantification. The following tables summarize data from studies comparing the analytical performance of methods with and without these crucial internal standards.

Table 1: Comparison of Precision (Coefficient of Variation, CV%) for Metabolite Quantification With and Without Matching Stable Isotope-Labeled Internal Standards (SIL-IS)

| Analytical Platform | Median Between-Run CV% (Matching SIL-IS) | Median Between-Run CV% (Non-Matching IS) | Median Increase in CV% (Non-Matching IS) |

| GC-MS/MS | 2.7% | 5.6% | 2.9% |

| LC-MS/MS Platform 1 | 5.9% | 16.6% | 10.7% |

| LC-MS/MS Platform 2 | 4.8% | 10.2% | 5.4% |

| LC-MS/MS Platform 3 | 3.5% | 7.9% | 4.4% |

Data adapted from a study on targeted metabolomics, demonstrating the significant improvement in precision when a structurally identical stable isotope-labeled internal standard is used compared to a non-matching internal standard.[2]

Table 2: Performance Characteristics for the Quantification of Salivary Cortisol using a Deuterated Internal Standard (Cortisol-d4)

| Parameter | Result |

| Linearity (Concentration Range) | 0.5 - 50 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Intra-Assay Precision (CV%) | < 10% |

| Inter-Assay Precision (CV%) | < 15% |

| Accuracy (% Bias) | Within ±15% |

This table showcases the excellent linearity, precision, and accuracy achieved in a validated LC-MS/MS method for a specific metabolite when a deuterated internal standard is employed.[1]

Experimental Protocols: A Guide to Implementation

The successful application of deuterated standards hinges on robust and well-defined experimental protocols. Below are detailed methodologies for key stages of a typical quantitative metabolomics workflow.

Protocol 1: Sample Preparation from Plasma for Targeted Metabolomics

This protocol outlines the extraction of metabolites from plasma samples prior to LC-MS/MS analysis.

Materials:

-

Plasma samples

-

Deuterated internal standard stock solution (e.g., in methanol)

-

Ice-cold 80% methanol/water (v/v)

-

Ice-cold 80% acetonitrile (B52724)/water (v/v)

-

Microcentrifuge tubes

-

Vortex mixer

-

Refrigerated centrifuge

-

Vacuum concentrator (e.g., SpeedVac)

-

LC-MS vials with inserts

Procedure:

-

Sample Aliquoting and Internal Standard Spiking:

-

In a pre-chilled microcentrifuge tube, add a precise volume of plasma (e.g., 10 µL).

-

To this, add a known amount of the deuterated internal standard stock solution.

-

Immediately add 990 µL of ice-cold 80% methanol/water to precipitate proteins and quench enzymatic activity.[3]

-

-

Protein Precipitation and Extraction:

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at approximately 20,000 x g for 15 minutes at 4°C.[3]

-

-

Supernatant Collection and Drying:

-

Carefully transfer the supernatant containing the extracted metabolites to a new microcentrifuge tube.

-

Dry the supernatant completely using a vacuum concentrator.

-

-

Reconstitution:

-

Resuspend the dried metabolite extract in 1 mL of 80% acetonitrile/water.[3]

-

Vortex vigorously for 1 minute.

-

Centrifuge at approximately 20,000 x g for 15 minutes at 4°C to pellet any remaining insoluble material.

-

-

Sample Transfer:

-

Transfer the final supernatant to an LC-MS vial with an insert for analysis.

-

Protocol 2: LC-MS/MS Analysis for Metabolite Quantification

This protocol describes a general approach for the analysis of extracted metabolites using a triple quadrupole mass spectrometer.

Instrumentation and Materials:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple Quadrupole Mass Spectrometer

-

Appropriate HPLC column (e.g., C18 or HILIC)

-

Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)

-

Extracted samples with deuterated internal standards

Procedure:

-

Chromatographic Separation:

-

Inject a small volume (e.g., 5-10 µL) of the reconstituted sample onto the HPLC column.

-

Develop a gradient elution method to achieve chromatographic separation of the target analyte from other matrix components. The gradient will depend on the specific analyte and column chemistry.

-

-

Mass Spectrometric Detection:

-

Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

-

Define specific precursor-to-product ion transitions for both the endogenous analyte and the deuterated internal standard.

-

Optimize MS parameters, including collision energy and cone voltage, for each transition to maximize signal intensity.

-

-

Data Acquisition and Processing:

-

Acquire data for a series of calibration standards, quality control samples, and the unknown biological samples.

-

Integrate the peak areas for the analyte and the deuterated internal standard in each chromatogram.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Mandatory Visualizations: Illuminating Metabolic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts, experimental workflows, and metabolic pathways where deuterated standards play a crucial role.

References

A Technical Guide to Chenodeoxycholic Acid-d9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of chenodeoxycholic acid-d9 (CDCA-d9), a deuterated isotopologue of the primary bile acid chenodeoxycholic acid (CDCA). This guide is intended for researchers, scientists, and professionals in drug development who are utilizing stable isotope-labeled compounds in metabolic research, particularly in studies involving the farnesoid X receptor (FXR) and the G-protein coupled bile acid receptor 1 (GPBAR1, also known as TGR5).

Core Compound Data

This compound is a valuable tool in mass spectrometry-based applications for its use as an internal standard, enabling precise quantification of its unlabeled counterpart in complex biological matrices. Its increased mass allows for clear differentiation from endogenous CDCA.

| Property | Value | Reference |

| CAS Number | 2483831-97-4 | [1][2][3][4] |

| Molecular Formula | C₂₄H₃₁D₉O₄ | [1] |

| Molecular Weight | 401.63 g/mol | [1] |

| Purity | ≥98% | [1] |

| Isotopic Purity | ≥98 Atom % D | |

| Appearance | White to off-white solid | [5] |

| Solubility | Soluble in methanol, ethanol, and acetic acid; insoluble in water.[5][6] | |

| Storage | Store at -20°C |

Synthesis of Deuterated Bile Acids

-

Esterification: Protection of the carboxylic acid group as a methyl or ethyl ester.

-

Selective Protection of Hydroxyl Groups: Acetylation of the 3α and 7α hydroxyl groups.

-

Oxidation: Conversion of the 12α-hydroxyl group to a ketone.

-

Deuterium (B1214612) Labeling: Introduction of deuterium atoms at specific positions, often through reduction reactions using deuterated reagents.

-

Deprotection: Removal of the protecting groups to yield the final deuterated bile acid.

A patented method for the synthesis of unlabeled chenodeoxycholic acid from cholic acid involves preparation of a cholate (B1235396) ester, diacetylation of the 3α and 7α hydroxyls, oxidation of the 12α-hydroxyl to a 12-oxo group, and subsequent reduction and hydrolysis.[8] The introduction of deuterium would likely occur during the reduction step.

Experimental Applications and Protocols

This compound is primarily used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) methods for the quantification of endogenous chenodeoxycholic acid and other bile acids in biological samples.[9] This is crucial for metabolic studies, clinical diagnostics, and drug development research.